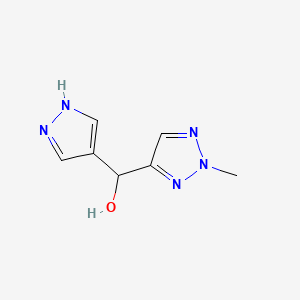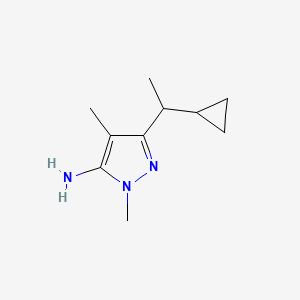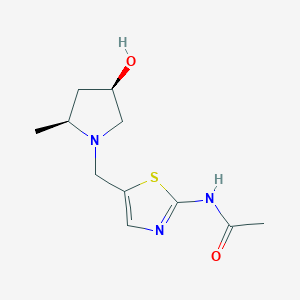
1-(2,2-Difluoroethyl)-1H-indol-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluoroethyl)-1H-indol-7-amine is a compound that features an indole core substituted with a 2,2-difluoroethyl group at the 1-position and an amine group at the 7-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethyl)-1H-indol-7-amine typically involves the introduction of the 2,2-difluoroethyl group to the indole core. One common method is the electrophilic 2,2-difluoroethylation of nucleophiles using hypervalent iodine reagents. For instance, (2,2-difluoroethyl)(aryl)iodonium triflate can be used to introduce the 2,2-difluoroethyl group to thiol, amine, and alcohol nucleophiles .
Industrial Production Methods: Industrial production methods for such compounds often involve large-scale reactions using robust and scalable synthetic routes. The use of hypervalent iodine reagents in electrophilic 2,2-difluoroethylation provides a complementary strategy to existing methods and allows access to a wide range of 2,2-difluoroethylated nucleophiles .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,2-Difluoroethyl)-1H-indol-7-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,2-difluoroethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(2,2-Difluoroethyl)-1H-indol-7-amine has several scientific research applications:
Biology: Its unique properties make it a candidate for studying biological interactions and mechanisms.
Mécanisme D'action
The mechanism of action of 1-(2,2-Difluoroethyl)-1H-indol-7-amine involves its interaction with molecular targets through hydrogen bonding and lipophilicity modulation. The incorporation of electronegative fluorine atoms increases the acidity of the α-proton, tuning drug target affinity and specificity . The C-F bonds impart metabolic stability, making the compound a stable bioisostere for various pharmacophores .
Comparaison Avec Des Composés Similaires
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds share the 2,2-difluoroethyl group and have been studied for their fungicidal activities.
2,2,2-Trifluoroethylidene compounds: These compounds also feature fluorinated groups and are used in various chemical applications.
Uniqueness: 1-(2,2-Difluoroethyl)-1H-indol-7-amine is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H10F2N2 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
1-(2,2-difluoroethyl)indol-7-amine |
InChI |
InChI=1S/C10H10F2N2/c11-9(12)6-14-5-4-7-2-1-3-8(13)10(7)14/h1-5,9H,6,13H2 |
Clé InChI |
DPBZLNPAIMHMAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)N)N(C=C2)CC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


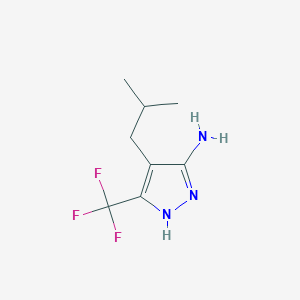
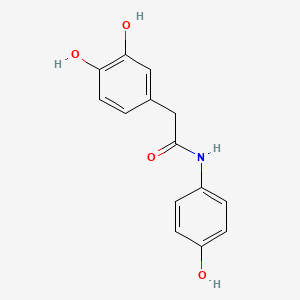
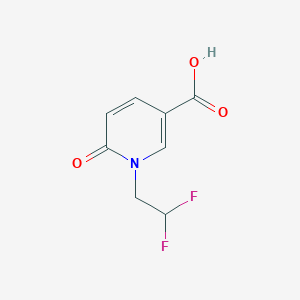
![3-[(5-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B15276150.png)
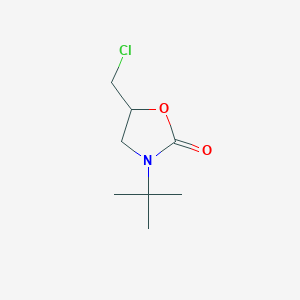
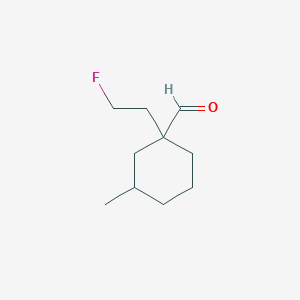
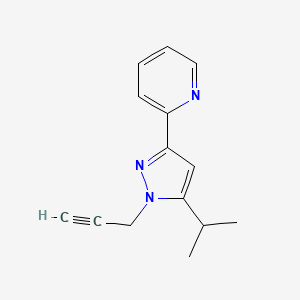
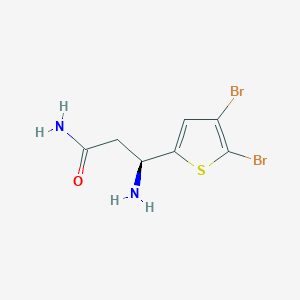
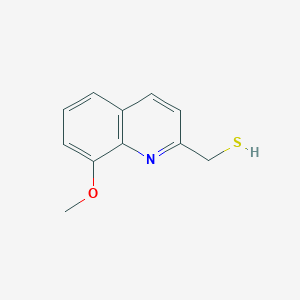
![1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B15276176.png)
